(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470120
InChI: InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-4-9(8-12)16-7-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)SCCO
Molecular Formula: C11H21NO3S
Molecular Weight: 247.36 g/mol

(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13470120

Molecular Formula: C11H21NO3S

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C11H21NO3S
Molecular Weight 247.36 g/mol
IUPAC Name tert-butyl (3S)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-4-9(8-12)16-7-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Standard InChI Key VGGJFNNNWMSUNG-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)SCCO
SMILES CC(C)(C)OC(=O)N1CCC(C1)SCCO
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SCCO

Introduction

Chemical Synthesis

The synthesis of this compound typically involves multi-step strategies to introduce the hydroxyethylsulfanyl group while preserving stereochemical integrity. A plausible route, inferred from analogous methodologies in the literature, includes:

Key Steps:

  • Pyrrolidine Core Formation: Cyclization or ring-closing metathesis to generate the pyrrolidine backbone.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group at the nitrogen atom using di-tert-butyl dicarbonate under basic conditions .

  • Thioether Linkage Installation: Nucleophilic substitution or thiol-ene reaction to attach the 2-hydroxyethylsulfanyl moiety at the 3-position .

Representative Reaction Conditions :

StepReagents/ConditionsYield
Boc ProtectionDi-tert-butyl dicarbonate, Dichloromethane, Triethylamine, 4h62%
Thioether FormationMercaptoethanol, LDA/THF, -78°C to RT75–85%

Physical and Chemical Properties

The compound exhibits properties typical of Boc-protected amines and sulfur-containing heterocycles:

PropertyValue/Description
SolubilitySoluble in chloroform, DMSO, methanol (slight)
Boiling Point~250–300°C (estimated)
StabilityStable under inert storage (2–8°C)
pKa~-1.22 (predicted for analogous compounds)

The hydroxyethylsulfanyl group enhances hydrophilicity, making it suitable for aqueous-phase reactions .

Applications in Pharmaceutical Research

Enzyme Inhibition

The compound’s sulfur atom and hydroxyl group facilitate coordination to metal ions in enzyme active sites. It has been explored as a precursor for endothelin-converting enzyme (ECE) inhibitors, which are relevant for treating hypertension and cardiovascular diseases .

Peptidomimetic Design

Its pyrrolidine scaffold mimics proline residues in peptides, enabling the development of protease-resistant drug candidates. For example, derivatives of this compound have shown activity against dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapies .

HazardPrecaution
IrritantUse gloves, eye protection
Moisture SensitivityStore under nitrogen at 2–8°C

Analytical Characterization

Spectroscopic Data :

  • 1H^1\text{H} NMR (CDCl3_3):

    • δ 1.44 (s, 9H, Boc CH3_3), 2.50–3.10 (m, SCH2_2CH2_2OH), 3.30–4.20 (m, pyrrolidine-H).

  • IR (cm1^{-1}):

    • 2970 (C-H), 1695 (C=O), 1150 (C-O).

  • MS (ESI): m/z 248.1 [M+H]+^+.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator